

Technical Guide: Amyloid Beta (25-35) Amide – The Functional Toxic Domain

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Compound of Interest

Compound Name:	Amyloid beta-protein (25-35) amide
CAS No.:	147490-49-1
Cat. No.:	B589909

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Part 1: Executive Summary

Amyloid Beta (25-35) (A β 25-35) represents the biologically active, neurotoxic core of the full-length Amyloid Beta peptide (A β 1-40/42).[1] Often synthesized with a C-terminal amide to mimic the native protein backbone, this undecapeptide (GSNKGAIIGLM) retains the physical and toxicological properties of the full-length protein—specifically its ability to aggregate into β -sheets and induce oxidative stress—while offering superior solubility and synthetic reproducibility.

This guide serves as a definitive technical resource for researchers utilizing A β 25-35 amide. It moves beyond basic description to analyze the causality of its toxicity, the rationale behind its chemical modification, and the critical parameters required for reproducible experimental data.

Part 2: Historical Genesis & Discovery[2]

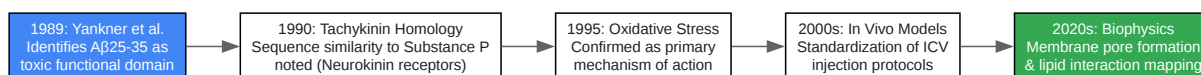
The identification of A β 25-35 was a pivotal moment in Alzheimer's Disease (AD) research, shifting focus from the presence of plaques to the specific molecular domains responsible for neurotoxicity.

The Yankner Breakthrough (1989-1990)

In the late 1980s, the exact relationship between amyloid deposition and neuronal death was correlative but not mechanistically defined. Yankner et al. (1989) performed deletion analysis on the A β precursor protein and identified that the neurotrophic vs. neurotoxic activity hinged on specific domains.

- Key Finding: The sequence 25-35 was identified as the "functional domain" responsible for the neurotoxic properties of the peptide.
- Significance: This fragment alone could mimic the cell death observed with full-length A β , suggesting that the N-terminal (1-24) and C-terminal (36-42) regions were not strictly necessary for direct toxicity, though they modulate aggregation kinetics.

Timeline of Discovery & Application



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Figure 1: Chronological evolution of A β 25-35 from discovery to a standard tool compound.

Part 3: Chemical Biology & The "Amide" Rationale[3]

Researchers often encounter A β 25-35 labeled as "Amide" or "Protein Fragment." Understanding this modification is crucial for experimental validity.

Sequence Analysis

Sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH₂ Hydrophobicity: High (due to Ile, Leu, Met residues).[2] Charge: Net positive charge at neutral pH (Lysine + N-terminus).

Why C-Terminal Amidation?

The "Amide" modification is not merely for stability; it is a biomimetic necessity.

- **Native Backbone Mimicry:** In the full-length A β 1-42 protein, residue 35 (Methionine) is bonded to residue 36 (Valine) via a peptide bond (–CO–NH–). It does not exist as a free carboxyl group (–COO[–]).
- **Charge Neutralization:** A free carboxyl group at the C-terminus would introduce an artificial negative charge that repels the aggregation-prone hydrophobic core. Amidation (–CONH₂) removes this charge, preserving the aggregation kinetics and membrane insertion properties of the native sequence.
- **Proteolytic Stability:** Amidated peptides are generally more resistant to carboxypeptidases, extending their half-life in culture and in vivo.

Tachykinin Homology

A β 25-35 shares significant sequence homology with Substance P, a neuropeptide in the Tachykinin family.

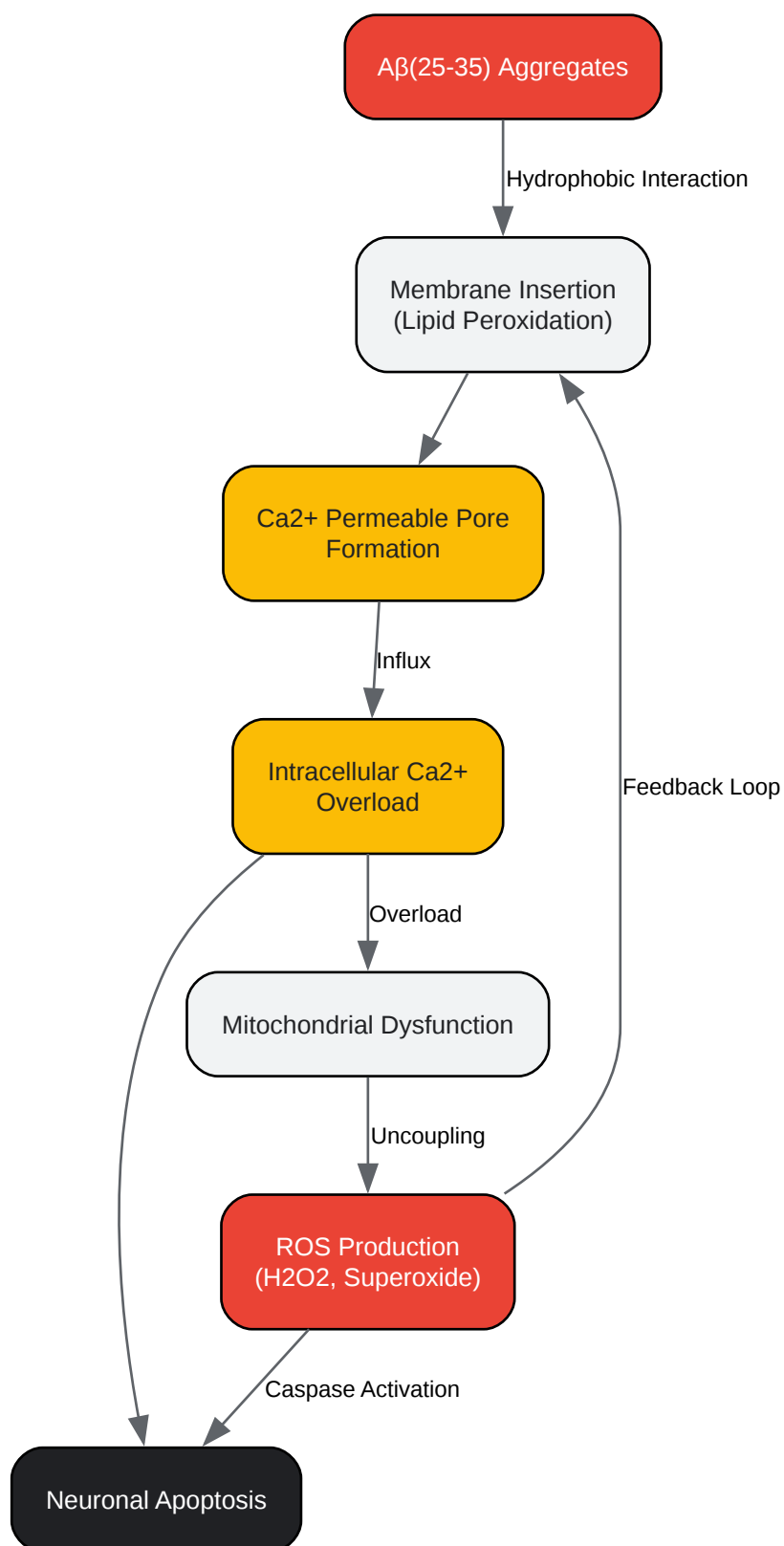
- **Implication:** This homology allows A β 25-35 to potentially interact with Neurokinin-1 (NK1) receptors, contributing to its complex signaling profile beyond simple membrane disruption.

Part 4: Mechanisms of Action

A β 25-35 toxicity is multifaceted, but it reliably triggers a cascade involving oxidative stress and calcium dysregulation.[3]

The Toxicity Cascade

The peptide inserts itself into the lipid bilayer, forming calcium-permeable pores. This influx of Ca²⁺ triggers mitochondrial dysfunction, leading to the production of Reactive Oxygen Species (ROS).[3]



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Figure 2: Mechanistic pathway of Aβ₂₅₋₃₅ induced neurotoxicity.

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the preparation of the peptide is as critical as the assay itself. A β 25-35 aggregates rapidly; "fresh" preparations may already contain oligomers if not handled correctly.

Protocol A: Preparation & Aggregation

Goal: To create a reproducible stock of toxic oligomers/fibrils.

- Monomerization (Day 0):
 - Dissolve lyophilized A β 25-35 in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to 1 mg/mL.
 - Why: HFIP breaks down pre-existing hydrogen bonds/aggregates, resetting the peptide to a monomeric state.
 - Aliquot and evaporate HFIP under a nitrogen stream or vacuum.^[4] Store films at -80°C.
- Solubilization (Day 1):
 - Resuspend the peptide film in dry DMSO to a concentration of 5 mM.^[4]
 - Note: DMSO ensures complete solubility before introducing the aqueous phase.
- Aggregation (The Critical Step):
 - Dilute the DMSO stock into PBS (pH 7.4) or Sterile Water.
 - Incubate at 37°C.

Table 1: Aggregation Kinetics - Water vs. PBS

Parameter	Aggregation in Water	Aggregation in PBS
Kinetics	Slow (Hours to Days)	Rapid (Minutes to Hours)
Morphology	Smaller, globular aggregates	Large, fibrillar networks
Toxicity	Lower initial toxicity	High toxicity (due to rapid fibrillization)
Use Case	Slow-release studies	Acute toxicity assays, In vivo injection

Protocol B: In Vivo ICV Injection (Rat Model)

Goal: To induce an Alzheimer's-like phenotype (memory deficits).

- Subject: Adult Wistar or Sprague-Dawley rats.
- Preparation: Aggregated A β 25-35 (incubated in PBS at 37°C for 24-48h).
- Dose: 10–30 μ g (approx. 15–30 nmol) per rat.
- Route: Intracerebroventricular (ICV) injection (bilateral).
- Coordinates (Standard): AP -0.8 mm, ML \pm 1.5 mm, DV -3.5 mm (from Bregma).
- Validation:
 - Day 7-14: Oxidative stress markers (Lipid peroxidation, SOD depletion) visible in hippocampus.
 - Day 14+: Behavioral deficits (Y-maze alternation, Morris Water Maze).

Part 6: Critical Analysis – Natural vs. Artifact

A persistent debate in the field concerns the physiological relevance of A β 25-35.

- The "Artifact" Argument: A β 25-35 is not the primary cleavage product of APP (unlike A β 1-40/42). It is often viewed as a synthetic tool to model toxicity without the cost and handling

difficulties of the full-length peptide.

- The "Natural" Argument: Evidence suggests that A β 25-35 can be generated in vivo via proteolytic cleavage of A β 1-40 by enzymatic action (e.g., calpain or racemized degradation). It has been detected in the brains of AD patients, particularly in elderly demographics.

Conclusion: While A β 1-42 is the primary pathological species, A β 25-35 remains the most potent "functional tool" for modeling amyloid toxicity. Its utility lies in its reliability and specific attack on the oxidative/calcium machinery, making it indispensable for screening neuroprotective compounds.

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